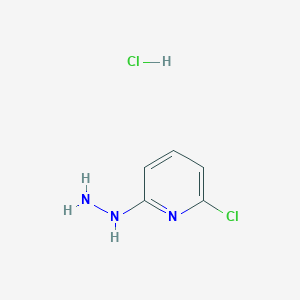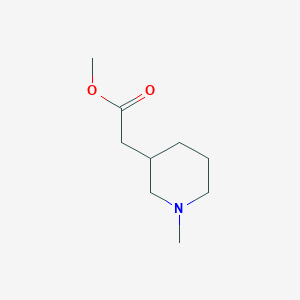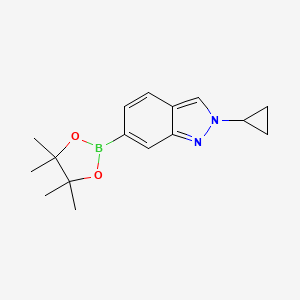
8-Bromo-2,4,6-trichloro-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,4,6-trichloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H2BrCl3N2O2 and a molecular weight of 356.39 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the quinoline ring, making it a highly functionalized molecule. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 8-Bromo-2,4,6-trichloro-3-nitroquinoline can be achieved through several synthetic routes. One common method involves the bromination, chlorination, and nitration of quinoline derivatives. The reaction conditions typically include the use of bromine, chlorine, and nitric acid as reagents, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
8-Bromo-2,4,6-trichloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with hydrogen gas can produce amino derivatives.
Scientific Research Applications
8-Bromo-2,4,6-trichloro-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives, including this compound, are studied for their potential as antimalarial, antibacterial, and anticancer agents. The presence of multiple functional groups allows for the design of molecules with enhanced biological activity.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4,6-trichloro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-Bromo-2,4,6-trichloro-3-nitroquinoline can be compared with other quinoline derivatives, such as:
8-Bromo-4-chloro-3-nitroquinoline: This compound has a similar structure but with fewer chlorine atoms, which may result in different reactivity and biological activity.
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: This compound contains a fluorine atom, which can enhance its biological activity and stability.
8-Bromo-2,4-dichloroquinazoline: This compound has fewer chlorine atoms and a different substitution pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C9H2BrCl3N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-bromo-2,4,6-trichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H2BrCl3N2O2/c10-5-2-3(11)1-4-6(12)8(15(16)17)9(13)14-7(4)5/h1-2H |
InChI Key |
OFJLWUFVOGVZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C(=N2)Cl)[N+](=O)[O-])Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


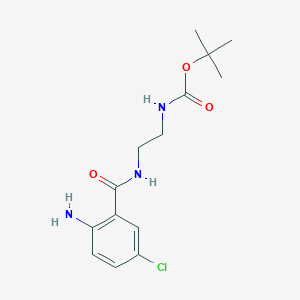
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12993657.png)
![Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12993665.png)
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)

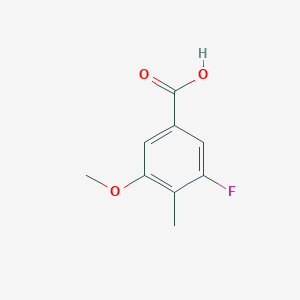
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)
![2-Oxaspiro[4.4]nonan-6-ol](/img/structure/B12993691.png)

![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)

